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molecular formula C5H5ClN4O2 B1612734 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid CAS No. 77813-57-1

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Cat. No. B1612734
M. Wt: 188.57 g/mol
InChI Key: XYSNHNLTNNUZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04331666

Procedure details

A mixture of 3,6-dichloro-4-carboxy-pyridazine (20 g; 0.103 mole) and 22 ml of 98% hydrazine hydrate in 200 ml of 50% ethanol was refluxed, under stirring, for one hour. After cooling at 5° C., the solid precipitate was collected, washed with 20 ml of anhydrous ethanol. The solid was suspended in 100 ml of water, the mixture was brought to pH 1-2 with 23% HCl, after cooling at 5° C. the solid was filtered, dried under vacuum at 80° C. to give 18.29 g (93.4%) of the title compound, m.p. 198°-201° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93.4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].O.[NH2:13][NH2:14]>C(O)C>[NH:13]([C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)O)Cl
Name
Quantity
22 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring, for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
the solid precipitate was collected
WASH
Type
WASH
Details
washed with 20 ml of anhydrous ethanol
TEMPERATURE
Type
TEMPERATURE
Details
after cooling at 5° C. the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C=1N=NC(=CC1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.29 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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